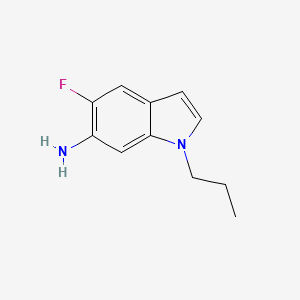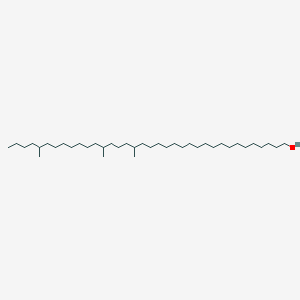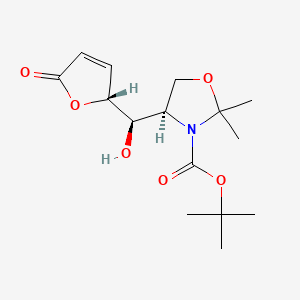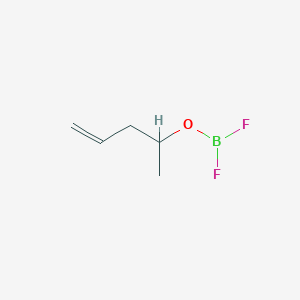![molecular formula C36H33N B14293142 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole CAS No. 112546-81-3](/img/structure/B14293142.png)
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzo[a]carbazole family, characterized by a fused polycyclic aromatic structure, which imparts significant stability and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole typically involves a multi-step process:
Formation of the Carbazole Core: The initial step involves the synthesis of the benzo[a]carbazole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group is introduced via alkylation reactions. This step often employs hexyl halides in the presence of a strong base such as sodium hydride.
Addition of the Diphenylethenyl Group: The final step involves the addition of the diphenylethenyl group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, this compound’s structural analogs are explored for their potential as DNA intercalators, which can be useful in studying DNA-protein interactions and developing anticancer drugs.
Medicine
In medicine, derivatives of benzo[a]carbazole are investigated for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound is explored for its use in organic photovoltaic cells and other electronic devices due to its stable and efficient charge transport properties.
作用機序
The mechanism by which 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole exerts its effects involves its interaction with molecular targets such as DNA or proteins. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes. Additionally, its electronic properties enable efficient charge transport, making it useful in electronic applications.
類似化合物との比較
Similar Compounds
- 5-(2,2-Diphenylethenyl)-11-butyl-11H-benzo[a]carbazole
- 5-(2,2-Diphenylethenyl)-11-methyl-11H-benzo[a]carbazole
Uniqueness
Compared to its analogs, 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole exhibits unique properties due to the hexyl group’s influence on solubility and electronic characteristics. This makes it particularly suitable for applications requiring specific solubility and electronic properties, such as in organic electronics and photovoltaic devices.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
CAS番号 |
112546-81-3 |
|---|---|
分子式 |
C36H33N |
分子量 |
479.7 g/mol |
IUPAC名 |
5-(2,2-diphenylethenyl)-11-hexylbenzo[a]carbazole |
InChI |
InChI=1S/C36H33N/c1-2-3-4-15-24-37-35-23-14-13-21-31(35)34-26-29(30-20-11-12-22-32(30)36(34)37)25-33(27-16-7-5-8-17-27)28-18-9-6-10-19-28/h5-14,16-23,25-26H,2-4,15,24H2,1H3 |
InChIキー |
JOQZNCJFABEIST-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















